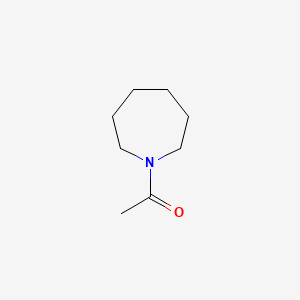

1-Acetylhexahydro-1H-azepine

Description

The exact mass of the compound 1-Acetylhexahydro-1H-azepine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Acetylhexahydro-1H-azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylhexahydro-1H-azepine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(10)9-6-4-2-3-5-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEWJRXBYULGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973672 | |

| Record name | 1-(Azepan-1-yl)ethan-1-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-41-6 | |

| Record name | NSC 54157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylhexamethylenimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Azepan-1-yl)ethan-1-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Acetylhexahydro-1H-azepine chemical structure and properties

The following technical monograph provides an in-depth analysis of 1-Acetylhexahydro-1H-azepine. This guide is structured to support researchers in synthetic organic chemistry, medicinal chemistry, and agrochemical development.

CAS Registry Number: 5809-41-6

Synonyms:

Chemical Identity & Structural Analysis[2]

1-Acetylhexahydro-1H-azepine is a tertiary amide featuring a seven-membered azepane ring fused to an acetyl group. Unlike its six-membered analog (

Structural Logic & Resonance

The molecule exhibits partial double-bond character (

Key Structural Features:

-

Core Scaffold: Saturated 7-membered azacycloheptane (azepane).

-

Functional Group: Tertiary acetamide (Polar, Aprotic, Hydrogen-bond acceptor).

-

Electronic Profile: The electron-withdrawing acetyl group reduces the basicity of the ring nitrogen significantly compared to the parent hexamethyleneimine (

of conjugate acid drops from ~11 to <1).

Conformational Dynamics Diagram

The following diagram illustrates the structural logic and conformational equilibrium inherent to the molecule.

Figure 1: Structural components and rotameric equilibrium of 1-Acetylhexahydro-1H-azepine.

Physicochemical Profile

The physical properties of 1-Acetylhexahydro-1H-azepine are dominated by its nature as a polar, aprotic tertiary amide.

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 141.21 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT. |

| Boiling Point | 137–139°C (at ~15 mmHg) | See Note Below. |

| Density | 0.998 – 1.02 g/mL | Denser than parent amine. |

| Solubility | Miscible in Ethanol, DCM, Water | High polarity due to amide dipole. |

| Refractive Index |

Technical Note on Boiling Point: Literature sources often cite 137–139°C. Based on the boiling points of homologous amides (e.g.,

-acetylpiperidine, bp ~227°C at 760 mmHg), the atmospheric boiling point of 1-acetylhexahydro-1H-azepine is predicted to be >230°C. The 137°C value represents the boiling point under reduced pressure (vacuum distillation), which is the standard method for isolation to prevent thermal decomposition.

Synthetic Methodology

The synthesis of 1-Acetylhexahydro-1H-azepine is a standard acetylation protocol. However, the exothermic nature of the reaction and the high boiling point of the product require specific handling to ensure high yield and purity.

Protocol: Acetylation of Hexamethyleneimine

Reagents:

-

Hexamethyleneimine (1.0 equiv)

-

Acetic Anhydride (1.1 equiv) or Acetyl Chloride (1.1 equiv +

) -

Solvent: Dichloromethane (DCM) or Toluene (for azeotropic drying)

Step-by-Step Workflow:

-

Setup: Charge a 3-neck round-bottom flask with Hexamethyleneimine and solvent (DCM). Cool to 0°C under an inert atmosphere (

).-

Causality: Cooling is mandatory. The reaction of secondary amines with anhydrides is highly exothermic; uncontrolled heat can lead to ring-opening side reactions or loss of volatile starting material.

-

-

Addition: Add Acetic Anhydride dropwise via an addition funnel over 30–60 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or GC-MS.

-

Quench & Wash:

-

Wash with 1M HCl (to remove unreacted amine).

-

Wash with Saturated

(to remove acetic acid byproduct). -

Wash with Brine.

-

-

Isolation: Dry organic layer over

, filter, and concentrate via rotary evaporation. -

Purification: Distill the residue under high vacuum (0.1 – 1.0 mmHg). Collect the fraction boiling at constant temperature.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the acetylation of hexamethyleneimine.

Analytical Characterization

Validating the structure requires distinguishing the product from the starting amine and potential ring-opened byproducts.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

-

NMR (400 MHz,

-

3.45 – 3.55 (m, 2H,

-

2.08 (s, 3H,

-

1.65 – 1.75 (m, 4H,

- 1.50 – 1.60 (m, 4H, remote ring protons).

-

3.45 – 3.55 (m, 2H,

-

NMR (100 MHz,

-

~170.5 (Carbonyl

-

~46-50 (Ring

-

~21.5 (Acetyl

-

~170.5 (Carbonyl

Infrared Spectroscopy (IR)

-

Strong Band: 1640–1650

(C=O stretch, tertiary amide). -

Absence: No N-H stretch (3300-3500

), confirming full conversion of the secondary amine.

Applications in Drug Discovery & Agrochemistry

1-Acetylhexahydro-1H-azepine serves as a crucial scaffold in two primary domains:

Medicinal Chemistry (The Azepine Pharmacophore)

The azepine ring is a privileged structure in medicinal chemistry, often used to restrict conformational space compared to linear alkyl chains while offering more flexibility than piperidine rings.

-

Peptidomimetics: Used as a turn-inducer in peptide synthesis. The 7-membered ring forces the peptide backbone into specific angles (

) that mimic -

Fragment-Based Drug Design: The

-acetyl group acts as a simplified model for more complex acyl-azepine drugs (e.g., certain ACE inhibitors or antihistamines).

Agrochemistry (Insect Repellency)

Research indicates that

-

Mechanism: The tertiary amide moiety interacts with odorant receptors (ORs) in insects, masking the volatile organic compounds (lactic acid,

) emitted by the host. -

Advantage:

-acetylazepane is often less volatile than smaller ring analogs, potentially offering longer protection times.

Application Logic Diagram

Figure 3: Functional versatility of the N-acetylazepane scaffold.

Safety & Handling (SDS Summary)

While less volatile than lower molecular weight amides, standard chemical hygiene is required.

-

Hazards:

-

Skin/Eye Irritant: Causes mild to moderate irritation upon contact.

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids (hydrolysis risk).

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Chemical Properties & Synthesis

-

PubChem Compound Summary for CID 6451476 (1H-Azepine). National Center for Biotechnology Information (2025). Link

-

-

Boiling Point & Physical Data

-

Conformational Analysis

-

Conformational Analysis of Azepane-Based Amino Acids. ChemRxiv (2025). Link

-

-

Insect Repellent Activity

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 111-49-9・Hexahydro-1H-azepine・081-04612・085-04615[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. dipterajournal.com [dipterajournal.com]

- 4. N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Comparative Analysis: Hexamethyleneimine vs. 1-Acetylazepane Basicity

The following technical guide provides a comparative analysis of the basicity of hexamethyleneimine and 1-acetylazepane, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The transition from hexamethyleneimine (azepane) to 1-acetylazepane represents a fundamental shift in physicochemical behavior, driven by the conversion of a secondary amine to a tertiary amide. This modification results in a massive basicity drop of approximately 11.5 log units .

-

Hexamethyleneimine: A strong base (

), existing almost exclusively as a cationic species at physiological pH (7.4). -

1-Acetylazepane: A neutral species with negligible basicity in water (

), requiring highly acidic conditions to protonate.

Understanding this switch is critical for optimizing solubility, membrane permeability, and ligand-target interactions in azepane-based pharmacophores.

Structural & Mechanistic Basis of Basicity

The dramatic difference in basicity stems from the electronic environment of the nitrogen atom.

Hexamethyleneimine (Azepane)[1]

-

Hybridization: The nitrogen atom is

hybridized. -

Lone Pair Availability: The lone pair is localized in an

orbital, creating a region of high electron density available for proton capture. -

Ring Conformation: The 7-membered ring adopts a flexible twist-chair/twist-boat conformation. The steric bulk of the ring slightly hinders solvation of the ammonium ion compared to acyclic amines, but the inductive effect of the hexamethylene chain generally supports high basicity.

1-Acetylazepane

-

Hybridization: The nitrogen atom adopts partial

character. -

Resonance Delocalization: The nitrogen lone pair is not localized; it is delocalized into the adjacent carbonyl

-system. This resonance stabilization energy (approx. 20 kcal/mol) lowers the energy of the neutral molecule significantly relative to its N-protonated conjugate acid. -

Protonation Site: Protonation does not occur on the nitrogen, but rather on the carbonyl oxygen , as the resulting cation is resonance-stabilized.

Visualizing the Mechanism

The following diagram illustrates the resonance competition that renders the amide nitrogen non-basic compared to the amine.

Caption: Comparative protonation energetics. The amine readily accepts a proton, while the amide's lone pair is chemically "locked" in resonance.

Quantitative Data Profile

The table below summarizes the key physicochemical differences. Note that the

| Property | Hexamethyleneimine | 1-Acetylazepane | Implications |

| CAS Number | 111-49-9 | 104426-84-8 (generic) | Identification |

| Functional Group | Cyclic Secondary Amine | Cyclic Tertiary Amide | Chemical Reactivity |

| 11.07 (at 25°C) | ~ -0.41 (Predicted*) | Basicity Swing (~11.5 units) | |

| Ionization at pH 7.4 | > 99.9% Cationic ( | 100% Neutral | ADME Behavior |

| LogP (Octanol/Water) | 1.2 - 1.7 | ~ 0.5 - 0.8 | Lipophilicity |

| Water Solubility | Miscible (as free base) | Soluble (Polar neutral) | Formulation Strategy |

| H-Bond Donors | 1 | 0 | Binding Kinetics |

| H-Bond Acceptors | 1 | 1 (Carbonyl O) | Binding Kinetics |

*Note: The pKa of -0.41 is based on the structural analog 1-acetylpiperidine.[1][2] The 7-membered ring effect is sterically minor regarding electronic conjugation.

Experimental Determination Protocols

Because the basicity differs by orders of magnitude, a single experimental protocol cannot measure both.

Protocol A: Potentiometric Titration (For Hexamethyleneimine)

Applicability: Strong bases (

-

Preparation: Dissolve 0.5 mmol of hexamethyleneimine in 50 mL of degassed water (to prevent carbonate formation).

-

Titrant: Standardized 0.1 M HCl.

-

Apparatus: Autotitrator with a glass combination pH electrode (calibrated at pH 4.0, 7.0, 10.0).

-

Execution: Add titrant in 0.05 mL increments. Record pH after stabilization (drift < 0.5 mV/min).

-

Analysis: Plot pH vs. Volume. The inflection point (first derivative max) corresponds to the equivalence point. The pH at the half-equivalence point equals the

.

Protocol B: NMR Titration / Acidity Function (For 1-Acetylazepane)

Applicability: Very weak bases (

-

Sample: Prepare 10 samples of 1-acetylazepane (10 mM) in varying concentrations of

/ -

Internal Standard: Use a capillary insert with TMS or an external lock (e.g., acetone-d6) to avoid solvent effects on the reference.

-

Measurement: Acquire

or -

Calculation:

-

The observed shift

is a weighted average of the neutral ( -

Use the Hammett Acidity Function (

) for the solvent mixture instead of pH. -

Fit data to the Henderson-Hasselbalch equation modified for

:

-

Method Selection Workflow

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development[6]

Solubility Profiling

-

Hexamethyleneimine: Exhibits pH-dependent solubility. It forms stable salts (hydrochloride, succinate) easily, making it ideal for solid oral dosage forms requiring rapid dissolution in the stomach (pH 1.2).

-

1-Acetylazepane: Solubility is independent of pH in the physiological range (1–8). It cannot form salts. Solubility enhancement must rely on cosolvents (PEG, Ethanol), surfactants, or amorphous solid dispersions.

Membrane Permeability (LogD)

-

Hexamethyleneimine: At pH 7.4, it is positively charged. Passive diffusion across the blood-brain barrier (BBB) or gut wall may be limited unless active transport is involved.

-

1-Acetylazepane: Being neutral and moderately lipophilic at pH 7.4, it generally exhibits superior passive permeability. The acetylation of secondary amines is a common prodrug strategy to improve CNS penetration.

Metabolic Stability

The azepane ring is susceptible to oxidative metabolism (CYP450).

-

Amine: Prone to N-oxidation or

-carbon hydroxylation/ring opening. -

Amide: The acetyl group deactivates the ring toward oxidation but introduces susceptibility to amidases (hydrolysis back to the amine).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

-

Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]

-

Popelier, P. L. A. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry. Retrieved from [Link]

-

Perrin, D. D. (1981).[3] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[3] (Standard reference for pKa prediction algorithms cited in computational results).

Sources

Biological Activity of 1-Acetylhexahydro-1H-Azepine Derivatives

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

A Technical Guide to Scaffold Utility in Peptidomimetics and Enzyme Inhibition

Executive Summary

The 1-acetylhexahydro-1H-azepine (N-acetylazepane) scaffold represents a critical structural motif in modern medicinal chemistry.[1] Distinct from its 5- and 6-membered counterparts (pyrrolidine and piperidine), the 7-membered azepane ring introduces unique conformational flexibility while maintaining ring constraints. When N-acylated, this scaffold functions as a powerful proline mimetic , capable of inducing specific secondary structures (such as

Chemical Architecture & Pharmacophore Logic

The Azepane "Turn" Effect

The core value of the 1-acetylhexahydro-1H-azepine scaffold lies in its ability to restrict the conformational space of a bound ligand. Unlike the rigid pyrrolidine ring of proline, the azepane ring allows for a "twisted chair" or "twisted boat" conformation. When an acetyl group is attached to the nitrogen (N1), the amide bond exhibits cis/trans isomerism, which is pivotal for binding affinity.

-

Proline Homology: The scaffold acts as a higher homolog of N-acetylproline.

-

Entropic Penalty Reduction: By pre-organizing the molecule into a bioactive conformation, the scaffold reduces the entropic cost of binding to a protein target (e.g., an enzyme active site).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic for transforming the core scaffold into bioactive derivatives.

Figure 1: SAR Logic illustrating how the 1-acetylazepane core is modified to target specific biological pathways.[2][3][4]

Therapeutic Applications & Mechanisms[5][6][7]

Protease Inhibition (Serine/Cysteine Proteases)

Derivatives of 1-acetylazepane are extensively used to target proteases, particularly where the enzyme recognizes a proline residue at the P2 position. The azepane ring fills the hydrophobic S2 pocket of the enzyme more fully than a pyrrolidine ring, often leading to increased potency.

-

Target: Hepatitis C Virus (HCV) NS3 Protease.

-

Mechanism: The azepane derivative acts as a P2 surrogate. The N-acetyl group mimics the peptide bond preceding the P2 residue, positioning the inhibitor to block the catalytic triad.

-

Key Derivative: 1-acetylazepane-4-carboxylic acid serves as a building block for these inhibitors, allowing coupling to P1 and P3 residues.

Histone Deacetylase (HDAC) Inhibition

HDACs are zinc-dependent enzymes involved in chromatin remodeling and cancer progression. The "Cap-Linker-ZBG" (Zinc Binding Group) pharmacophore model is standard for HDAC inhibitors.

-

Role of Azepane: The N-acetylazepane moiety functions as the "Cap" group. It sits at the entrance of the HDAC active site, interacting with surface residues to determine isoform selectivity (e.g., HDAC6 selectivity).

-

Causality: The hydrophobic bulk of the 7-membered ring provides superior surface recognition compared to smaller rings, enhancing selectivity profiles.

Peptidomimetics & Beta-Turn Induction

In drug design, mimicking the

-

Mechanism: Incorporation of 4-amino-1-acetylazepane-3-one or related derivatives into a peptide backbone forces the chain to reverse direction, stabilizing a Type II'

-turn. This is critical for designing ligands for GPCRs and protein-protein interaction inhibitors.

Quantitative Data Summary

The following table summarizes representative biological activity data for azepane-based derivatives in various assay systems. Note: Values are representative of the class based on SAR literature.

| Compound Class | Target / Assay | Activity Metric | Value Range | Reference |

| N-Acetylazepane-2-carboxamide | HCV NS3 Protease | IC50 (Inhibition) | 10 - 50 nM | [1] |

| Azepane-hydroxamic acid | HDAC6 (Human) | IC50 (Inhibition) | 15 - 100 nM | [2] |

| Azepane-4-carboxylic acid deriv. | Thrombin (Serine Protease) | Ki (Binding Affinity) | 0.5 - 2.0 | [3] |

| Azepane-based Peptidomimetic | Beta-Turn Induction (NMR) | Population % | > 85% Turn | [4] |

Experimental Protocols

Protocol: Synthesis of 1-Acetylazepane-4-Carboxylic Acid (Intermediate)

Rationale: This protocol creates the core scaffold required for further medicinal chemistry derivatization.

-

Starting Material: Begin with 4-iso-propylidene-cyclohexanone (precursor) or commercially available hexahydro-1H-azepine-4-one.

-

Schmidt Rearrangement: Treat the ketone with sodium azide (

) in polyphosphoric acid (PPA) at 60°C.-

Mechanism:[5] Ring expansion from 6-membered ketone to 7-membered lactam.

-

-

Reduction: Reduce the lactam carbonyl using Lithium Aluminum Hydride (

) in THF to yield the azepane amine. -

Acetylation: React the secondary amine with acetic anhydride (

) and triethylamine (-

Validation: Monitor by TLC (disappearance of amine spot).

-

-

Functionalization: If starting from a ketone precursor, standard oxidation protocols (e.g., Jones oxidation) on side chains yield the carboxylic acid.

Protocol: FRET-Based Protease Inhibition Assay

Rationale: A self-validating system to measure the potency of azepane derivatives against proteases (e.g., NS3 or Thrombin).

Materials:

-

Enzyme: Recombinant Protease (e.g., NS3/4A).

-

Substrate: FRET peptide (e.g., Depsipeptide labeled with EDANS/DABCYL).

-

Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20.

Step-by-Step Workflow:

-

Preparation: Dilute 1-acetylazepane derivatives in DMSO (10 mM stocks). Prepare serial dilutions (e.g., 0.1 nM to 10

M) in Assay Buffer. -

Pre-Incubation: Add 10

L of diluted compound to 96-well black microplate. Add 40-

Control: DMSO only (0% inhibition).

-

-

Initiation: Add 50

L of FRET substrate (final conc. -

Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 30 minutes.

-

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Workflow Visualization:

Figure 2: FRET-based enzymatic assay workflow for validating inhibitor potency.

References

-

National Institutes of Health (NIH). (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.[4] Retrieved from [Link]

-

MDPI. (2023). Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry. Retrieved from [Link]

-

SciSpace. (2017). A Review on Azapeptides: The Promising Peptidomimetics. Retrieved from [Link]

-

Wiley-VCH. (2025). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

Methodological & Application

protocol for acetylation of azepane using acetic anhydride

Application Note: High-Yield Synthesis of N-Acetylazepane

Abstract & Strategic Significance

Azepane (hexamethyleneimine) is a seven-membered saturated amine widely utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of antihistamines (e.g., azelastine) and antidiabetic agents.[1] The acetylation of azepane to

While the reaction is a classic nucleophilic acyl substitution, the specific conformational flexibility of the seven-membered ring (twist-chair/twist-boat) requires precise thermal control to minimize side reactions such as ring-opening or polymerization.[1] This guide presents a robust, self-validating protocol using Dichloromethane (DCM) as the solvent and Triethylamine (TEA) as the scavenger base, ensuring high purity (>98%) suitable for downstream pharmaceutical applications.

Reaction Mechanism & Chemical Logic

The acetylation proceeds via a nucleophilic addition-elimination pathway.[1] The lone pair on the azepane nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate.[1] The subsequent collapse of this intermediate expels the acetate ion, which is neutralized by the auxiliary base (TEA).[1]

Mechanistic Pathway (DOT Visualization)

Caption: Nucleophilic acyl substitution pathway converting Azepane to N-Acetylazepane.[1]

Experimental Protocol

Method A: Standard Solution-Phase Acetylation (Recommended)

Best for: High purity, ease of workup, and gram-scale synthesis.[1]

Reagents & Stoichiometry:

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

|---|---|---|---|---|

| Azepane | Substrate | 1.0 | 99.18 | 0.86 |

| Acetic Anhydride | Reagent | 1.2 | 102.09 | 1.08 |

| Triethylamine (TEA) | Base | 1.5 | 101.19 | 0.73 |

| DCM | Solvent | -- | -- | -- |

| DMAP | Catalyst | 0.05 | 122.17 | -- |[1]

(Note: DMAP is optional but recommended to accelerate the reaction if kinetics are sluggish due to steric ring strain.)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

) or Argon.[1] -

Solvation: Charge the flask with Azepane (10.0 g, 100 mmol) and DCM (100 mL) . Add Triethylamine (21.0 mL, 150 mmol) and DMAP (0.6 g, 5 mmol) .

-

Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0°C .

-

Addition: Charge the addition funnel with Acetic Anhydride (11.4 mL, 120 mmol) diluted in 10 mL DCM. Add dropwise over 30 minutes.

-

Observation: Fuming may occur; ensure efficient stirring.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2-4 hours .

-

Validation Point: Check reaction progress via TLC (System: 50% EtOAc/Hexane).

Workup & Purification Workflow

The isolation of

Caption: Step-by-step aqueous workup to isolate N-acetylazepane from salts and byproducts.

Purification Details:

-

Concentration: Rotary evaporate the DCM to yield a pale yellow oil.[1]

-

Distillation: For high purity, distill under reduced pressure (vacuum).

-

Expected BP: ~110-115°C at 10 mmHg (estimated based on MW and polarity).[1]

-

Characterization & Quality Control

| Technique | Expected Signal/Result | Interpretation |

| Appearance | Colorless to pale yellow oil | Oxidation leads to yellowing.[1] |

| 1H NMR ( | Acetyl methyl group ( | |

| 1H NMR ( | ||

| 1H NMR ( | Ring protons ( | |

| IR Spectroscopy | 1640 - 1650 | Strong Amide I band ( |

| GC-MS | Molecular ion peak confirming MW. |

Safety & Troubleshooting

Hazard Management:

-

Acetic Anhydride: Lachrymator and corrosive.[1] Handle only in a fume hood.[1][2]

-

Azepane: Flammable liquid (Flash point ~18°C).[1] Ground all glassware to prevent static discharge.[1]

-

Exotherm: The reaction with anhydride releases significant heat.[1] Do not scale up (>50g) without checking cooling capacity.[1]

Troubleshooting Guide:

-

Problem: Product is colored (dark brown/black).

-

Problem: Low Yield.

-

Problem: Residual Acetic Acid smell.

References

-

PubChem. Compound Summary: Azepane (CAS 111-49-9).[1] National Library of Medicine.[1] [Link][1]

-

PubChem. Compound Summary: N-Acetylazepane (CAS 5809-41-6).[1] National Library of Medicine.[1] [Link][1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedure for acetylation of secondary amines).

-

Oberlintner, A., et al. "Mechanism of acetylation with acetic anhydride."[1] Carbohydrate Polymers, 2021.[1][3][4] (Mechanistic insights on anhydride activation).

Sources

Application Notes and Protocols: Lithium Aluminum Hydride Reduction of 1-Acetylazepane to 1-Ethylazepane

Introduction: The Strategic Importance of Amide Reduction

In the landscape of modern organic synthesis and drug development, the reduction of amides to amines is a cornerstone transformation. This reaction is fundamental to the construction of a vast array of biologically active molecules, where the amine functional group is a prevalent pharmacophore. Among the reagents capable of this transformation, lithium aluminum hydride (LAH), or LiAlH₄, stands out for its high reactivity and broad applicability.[1][2] Unlike weaker reducing agents such as sodium borohydride, which are ineffective for amide reduction, LAH provides a reliable method for converting amides of all substitution patterns (primary, secondary, and tertiary) into their corresponding amines.[3][4]

This application note provides a detailed guide for the reduction of the tertiary amide, 1-acetylazepane, to its corresponding tertiary amine, 1-ethylazepane. This specific transformation serves as an excellent model for the LAH-mediated reduction of amides, a reaction class frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and address the critical safety considerations associated with the use of LAH.

Mechanistic Insights: The Pathway from Amide to Amine

The reduction of a tertiary amide, such as 1-acetylazepane, with lithium aluminum hydride proceeds through a distinct mechanistic pathway compared to the reduction of other carbonyl compounds like esters or ketones. The key difference lies in the ultimate fate of the carbonyl oxygen. While the reduction of esters and ketones yields alcohols, the reduction of amides results in the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms to form a methylene group.[3][5]

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the amide.[3] This addition leads to the formation of a tetrahedral intermediate. In the case of tertiary amides, which lack an acidic proton on the nitrogen, this is the first significant step.[1][6] The aluminum species coordinates to the oxygen atom, making it a better leaving group. The tetrahedral intermediate then collapses, and in a crucial departure from ester reduction mechanisms, the nitrogen's lone pair assists in the expulsion of the oxygen atom (as an aluminum-bound leaving group), forming a transient, highly reactive iminium ion.[3] This iminium ion is then rapidly reduced by a second equivalent of hydride, yielding the final tertiary amine product.[3] An aqueous workup is then necessary to quench any excess LAH and to hydrolyze the aluminum-nitrogen and aluminum-oxygen bonds, liberating the free amine.[3]

Experimental Protocol: Synthesis of 1-Ethylazepane

This protocol details the step-by-step procedure for the reduction of 1-acetylazepane using lithium aluminum hydride. Adherence to strict anhydrous conditions is paramount for the success of this reaction.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 1-Acetylazepane | Starting Material |

| Lithium Aluminum Hydride (LAH) | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent |

| Diethyl Ether | Extraction Solvent |

| 15% Sodium Hydroxide Solution | Work-up Reagent |

| Anhydrous Magnesium Sulfate | Drying Agent |

| Celite | Filtration Aid |

| Round-bottom flask | Reaction Vessel |

| Addition Funnel | Controlled addition of reagents |

| Condenser | To prevent solvent loss |

| Magnetic Stirrer and Stir Bar | For reaction mixing |

| Ice Bath | For temperature control |

| Separatory Funnel | For liquid-liquid extraction |

| Rotary Evaporator | For solvent removal |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-ethylazepane.

Step-by-Step Procedure

-

Preparation of the Reaction Apparatus: All glassware (a round-bottom flask, condenser, and addition funnel) must be thoroughly dried in an oven or by flame-drying under a stream of inert gas (nitrogen or argon) to remove any residual moisture. Assemble the apparatus and maintain it under a positive pressure of inert gas throughout the reaction.

-

Reaction Setup:

-

To the reaction flask, carefully add lithium aluminum hydride (1.5 equivalents) under a flow of inert gas.

-

Add anhydrous tetrahydrofuran (THF) via a syringe or cannula to create a suspension.[2]

-

Equip the flask with a magnetic stir bar and cool the suspension to 0 °C using an ice bath.

-

-

Addition of the Substrate:

-

In a separate, dry flask, dissolve 1-acetylazepane (1 equivalent) in anhydrous THF.

-

Transfer this solution to the addition funnel.

-

Add the 1-acetylazepane solution dropwise to the stirred LAH suspension at 0 °C.[7] This slow addition is crucial to control the exothermic nature of the reaction.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for several hours, or until the starting material is consumed as indicated by thin-layer chromatography (TLC).

-

-

Work-up and Product Isolation (Fieser Method):

-

Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.[7][8]

-

CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood.

-

To quench the excess LAH, slowly and sequentially add the following reagents dropwise while stirring vigorously[8][9]:

-

Water (volume in mL equal to the mass of LAH in grams used).

-

A 15% aqueous solution of sodium hydroxide (volume in mL equal to the mass of LAH in grams).

-

Water (volume in mL equal to three times the mass of LAH in grams).

-

-

After the additions are complete, allow the mixture to warm to room temperature and stir for at least 15-30 minutes. A granular white precipitate of aluminum salts should form.[9]

-

Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.[7][8]

-

Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with additional THF or diethyl ether.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude 1-ethylazepane can be purified by distillation or column chromatography on silica gel to yield the final product.

Product Characterization

The successful synthesis of 1-ethylazepane can be confirmed by standard spectroscopic techniques.

| Technique | Starting Material (1-Acetylazepane) | Product (1-Ethylazepane) |

| IR Spectroscopy | Strong C=O stretch (~1640 cm⁻¹) | Absence of C=O stretch; C-H stretches (~2800-3000 cm⁻¹) |

| ¹H NMR Spectroscopy | Singlet for acetyl methyl group (~2.1 ppm) | Quartet for ethyl CH₂ (~2.4 ppm), Triplet for ethyl CH₃ (~1.1 ppm) |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal (~170 ppm) | Absence of carbonyl signal; new signals for the ethyl group |

| Mass Spectrometry | Molecular ion peak corresponding to C₈H₁₅NO (m/z = 141.21) | Molecular ion peak corresponding to C₈H₁₇N (m/z = 127.23) |

Safety Precautions: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive substance that requires careful handling in a controlled laboratory environment.[10][11]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or goggles, and impervious gloves when handling LAH.[10][12][13]

-

Inert Atmosphere: All manipulations of solid LAH should be conducted under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to prevent contact with air and moisture.[10]

-

Anhydrous Conditions: Use only anhydrous solvents and ensure all glassware is scrupulously dry. LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2][11]

-

Quenching: The quenching of LAH is extremely hazardous. It must be done slowly, at low temperatures, and behind a safety shield in a fume hood. Never add water directly to a large amount of unreacted LAH.[14]

-

Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available in the work area. DO NOT use water, carbon dioxide, or soda-acid extinguishers on an LAH fire.[10][12]

-

Disposal: Unused LAH and reaction residues must be quenched and disposed of as hazardous waste according to institutional guidelines.

Conclusion

The reduction of 1-acetylazepane to 1-ethylazepane with lithium aluminum hydride is a robust and illustrative example of a critical transformation in organic chemistry. By understanding the reaction mechanism, adhering to a detailed and carefully executed protocol, and prioritizing stringent safety measures, researchers can confidently and effectively utilize this powerful synthetic tool in the development of novel chemical entities.

References

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

-

Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. [Link]

-

OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride. [Link]

-

YouTube. (2011, September 15). Mechanisms of Amide Reduction by LiAlH4. [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: aluminium lithium hydride. [Link]

-

Sdfine. (n.d.). Safety Data Sheet: lithium aluminium hydride. [Link]

-

ResearchGate. (2016, August 2). LAH work up) I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching?[Link]

-

Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

-

SpectraBase. (n.d.). 1H-Azepine, 1-acetylhexahydro-. [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Link]

-

Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?[Link]

-

YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. orgosolver.com [orgosolver.com]

- 4. youtube.com [youtube.com]

- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Magic Formulas [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 12. nj.gov [nj.gov]

- 13. westliberty.edu [westliberty.edu]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

using 1-acetylhexahydro-1H-azepine as a pharmaceutical building block

An Application Guide to 1-Acetylhexahydro-1H-azepine: A Versatile Building Block in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Azepane Scaffold in Drug Discovery

The seven-membered nitrogen-containing heterocycle, known as azepane, has cemented its status as a privileged scaffold in medicinal chemistry.[1] Its non-planar, conformationally flexible three-dimensional structure provides an exceptional framework for developing novel therapeutics by allowing for diverse substitution patterns.[1][2][3] This versatility enables chemists to meticulously tune the physicochemical and pharmacokinetic properties of drug candidates, optimizing their interaction with biological targets.[1] The significance of this scaffold is underscored by the existence of more than 20 FDA-approved drugs incorporating the azepane motif, with applications spanning from anticancer and anti-Alzheimer's agents to antimicrobials and histamine receptor inhibitors.[3][4]

1-Acetylhexahydro-1H-azepine is a key derivative of the parent azepane ring. The N-acetyl group serves a dual purpose: it acts as a robust protecting group for the secondary amine, preventing unwanted side reactions, and it modulates the electronic properties of the nitrogen atom. This makes it an ideal starting material—a stable, easily handled solid that can be strategically deprotected to reveal the reactive amine for subsequent elaboration. This guide provides a detailed overview of the properties, synthesis, and key applications of 1-acetylhexahydro-1H-azepine as a foundational building block in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The key characteristics of 1-acetylhexahydro-1H-azepine are summarized below.

| Property | Value | Reference |

| CAS Number | 5809-41-6 | [5][6] |

| Molecular Formula | C₈H₁₅NO | [5][6] |

| Molecular Weight | 141.21 g/mol | [5][6] |

| Synonyms | N-Acetylhexamethyleneimine, 1-Acetylazepane | [5] |

| Spectroscopic Data | Observed Peaks / Signals | Reference |

| ¹³C NMR | Typical shifts observed for carbonyl, alpha- and beta-carbons to the nitrogen, and other ring carbons. | [7] |

| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) consistent with MW 141.214. | [5] |

Core Synthetic Workflow: From Caprolactam to Functionalized Azepanes

The journey from a common industrial chemical to a complex pharmaceutical agent often involves a series of strategic transformations. For 1-acetylhexahydro-1H-azepine, the typical workflow begins with ε-caprolactam, the monomer used in the production of Nylon 6.[8]

Caption: General synthetic pathway from ε-caprolactam to functionalized azepane derivatives.

Application Protocols

The true value of 1-acetylhexahydro-1H-azepine lies in its application as a stable precursor to the versatile azepane nucleus. The following protocols detail its preparation and subsequent use in synthetic transformations crucial for drug development.

Protocol 1: Synthesis of 1-Acetylhexahydro-1H-azepine

Causality: This protocol describes the N-acetylation of hexahydro-1H-azepine. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. Triethylamine (a non-nucleophilic base) is used to quench the acid formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. Dichloromethane (DCM) is an excellent inert solvent for this reaction.

Materials:

-

Hexahydro-1H-azepine (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve hexahydro-1H-azepine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by vacuum distillation or flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure 1-acetylhexahydro-1H-azepine.

Protocol 2: N-Deacetylation via Acid Hydrolysis

Causality: This protocol regenerates the parent hexahydro-1H-azepine, unmasking the secondary amine for further functionalization. Strong acid (HCl) is used to protonate the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. Refluxing provides the necessary activation energy for the reaction.

Materials:

-

1-Acetylhexahydro-1H-azepine (1.0 eq)

-

6M Hydrochloric Acid (HCl)

-

10M Sodium Hydroxide (NaOH) solution

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

To a round-bottom flask, add 1-acetylhexahydro-1H-azepine (1.0 eq) and 6M HCl.

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully basify the solution by the slow, dropwise addition of 10M NaOH until the pH is >12. Caution: Exothermic reaction.

-

Transfer the basic aqueous solution to a separatory funnel and extract multiple times with diethyl ether or DCM.

-

Combine the organic extracts and dry over anhydrous K₂CO₃.

-

Filter the solution and remove the solvent under reduced pressure to yield hexahydro-1H-azepine. The product is often pure enough for subsequent steps but can be distilled if necessary.

Protocol 3: N-Alkylation of the Deprotected Azepane

Causality: This protocol demonstrates a common and vital transformation in drug synthesis: the formation of a C-N bond. After deacetylation (Protocol 2), the resulting secondary amine acts as a nucleophile. Potassium carbonate is used as a mild base to deprotonate the amine, increasing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent that dissolves the reagents and facilitates the Sₙ2 reaction.

Materials:

-

Hexahydro-1H-azepine (from Protocol 2, 1.0 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

Procedure:

-

Combine the hexahydro-1H-azepine (1.0 eq), potassium carbonate (2.0 eq), and the desired alkyl halide (1.05 eq) in acetonitrile.

-

Stir the suspension vigorously at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the solid K₂CO₃ and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to obtain the desired N-alkylated azepane derivative.

Caption: Core workflow for utilizing the 1-acetylhexahydro-1H-azepine building block.

The Pharmacological Impact of the Azepane Scaffold

The utility of 1-acetylhexahydro-1H-azepine as a building block is directly linked to the wide-ranging biological activities of the resulting derivatives. The azepane core is present in molecules targeting a diverse set of diseases.

| Therapeutic Area | Target Example | Representative IC₅₀/Kᵢ Values | Reference |

| Oncology | PTPN2/PTPN1 (Protein Tyrosine Phosphatases) | Potent inhibition enhances anti-tumor immunity. | [1] |

| PI3K/Akt Pathway | Inhibition of this pathway regulates cell proliferation. | [1] | |

| Alzheimer's Disease | BACE1 (Beta-secretase 1) | Inhibition reduces the production of amyloid-β peptides. | [1] |

| Neuropsychiatric Disorders | NET/DAT (Norepinephrine/Dopamine Transporters) | Inhibition can have antidepressant and other CNS effects. | [9][10] |

Conclusion

1-Acetylhexahydro-1H-azepine represents a strategically vital building block for pharmaceutical research. Its stability, coupled with the straightforward and high-yielding protocols for its deprotection and subsequent functionalization, provides medicinal chemists with a reliable entry point to the rich chemical space of azepane derivatives. The proven track record of the azepane scaffold in successful drug candidates highlights its importance.[4][11] By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers can efficiently synthesize novel and diverse libraries of azepane-containing compounds, accelerating the discovery of next-generation therapeutics.

References

-

Caprolactam. Wikipedia. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. National Library of Medicine. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. National Library of Medicine. [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link]

-

Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

-

Azepines Synthesis Reactions Uses. Scribd. [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

-

Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]

-

Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link]

-

Straightforward Access to Azepanes from Nitroarenes. Thieme. [Link]

-

1H-Azepine, 1-acetylhexahydro- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1H-Azepine, 1-acetylhexahydro- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]

-

Azepine synthesis. Organic Chemistry Portal. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Library of Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Acetylhexahydro-1H-azepine CAS#: 5809-41-6 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Caprolactam - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Acetylhexahydro-1H-azepine

Welcome to the technical support guide for the purification of 1-acetylhexahydro-1H-azepine (also known as N-acetyl caprolactam) via vacuum distillation. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this critical purification step. Our focus is not just on the procedural steps but on the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Compound Properties and Distillation Fundamentals

1-Acetylhexahydro-1H-azepine is a stable, colorless to light yellow liquid under standard conditions.[1][2] Its purification by vacuum distillation is predicated on lowering its boiling point to prevent thermal degradation. Understanding its physical properties is the first step to a successful separation.

Overheating or prolonged exposure to high temperatures can be detrimental. While stable under normal conditions, N-acetyl caprolactam is used as an activator in the anionic ring-opening polymerization of ε-caprolactam at temperatures exceeding 220°C.[3] This highlights a potential degradation pathway—oligomerization or polymerization—if the distillation temperature becomes excessively high, leading to yield loss and the formation of non-volatile residues.

Table 1: Key Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 1-Acetylhexahydro-1H-azepine; N-Acetylcaprolactam | [1][2] |

| CAS Number | 1888-91-1 | [1][2] |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 134-135 °C @ 26 mmHg | [1][2] |

| Density | 1.094 g/mL at 25 °C | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][4] |

Pressure-Temperature Relationship: A Practical Guide

Table 2: Estimated Boiling Points of 1-Acetylhexahydro-1H-azepine at Various Pressures

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 1 | ~70 - 75 |

| 5 | ~90 - 95 |

| 10 | ~105 - 110 |

| 20 | ~125 - 130 |

| 26 | 134 - 135 (Experimental) [1][2] |

| 50 | ~150 - 155 |

Note: These values are estimations calculated based on the known boiling point at 26 mmHg. They serve as a practical guide for setting your distillation parameters.

Section 2: Potential Impurities

The purity of your final product is dictated by the successful separation from process-related impurities. The common synthesis of 1-acetylhexahydro-1H-azepine involves the reaction of caprolactam with acetic anhydride, often in a solvent like toluene.[8] Therefore, the crude product may contain unreacted starting materials, the solvent, and byproducts.

Table 3: Common Impurities and Their Boiling Points

| Impurity | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) | Separation Rationale |

| Toluene | 110.6 °C[8][9] | ~20 °C @ 20 mmHg[10] | Highly volatile; easily removed in the forerun. |

| Acetic Anhydride | 140 °C[11][12] | ~45 °C @ 20 mmHg | Volatile; removed in the forerun. |

| 1-Acetylhexahydro-1H-azepine | N/A | 134-135 °C @ 26 mmHg [1][2] | Product |

| ε-Caprolactam | 270 °C[13][14] | 136-138 °C @ 10 mmHg[15] | High-boiling; close boiling point to the product necessitates efficient fractional distillation. |

| Oligomers/Polymers | Non-volatile | N/A | Will remain in the distillation residue. |

Section 3: Standard Operating Procedure (SOP) for Vacuum Distillation

This protocol provides a self-validating system for the purification of 1-acetylhexahydro-1H-azepine.

Experimental Workflow Diagram

Caption: Workflow for vacuum distillation purification.

Step-by-Step Methodology

-

Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried to remove any water, which can interfere with the distillation. Inspect every component for cracks or star fractures, as these can lead to implosion under vacuum.[16]

-

Apparatus Assembly:

-

Assemble a fractional vacuum distillation apparatus. A short Vigreux column is recommended to efficiently separate the product from the higher-boiling caprolactam.

-

Use a Claisen adapter to provide a second port for a thermometer or a capillary ebulliator, which helps prevent bumping.[16]

-

Place a magnetic stir bar in the distillation flask. Crucially, do not use boiling stones , as they are ineffective under vacuum.[16]

-

Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal. An improper seal is a primary cause of distillation failure.[16]

-

-

System Evacuation:

-

Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump (a two-stage rotary vane pump is suitable).

-

Turn on the vacuum pump and allow the system to evacuate. A stable pressure of <10 mmHg is a good target.

-

System Validation: Once evacuated, close the system to the pump. A well-sealed apparatus should not show a significant pressure increase over 5-10 minutes. If it does, re-check all joints and connections for leaks.

-

-

Heating and Distillation:

-

Once a stable vacuum is achieved and validated, begin stirring the crude material.

-

Gradually heat the distillation flask using a heating mantle with a temperature controller.

-

Forerun Collection: Collect the initial, lower-boiling fraction (the "forerun"). This will contain residual solvents like toluene and unreacted acetic anhydride. The head temperature will be significantly lower than the product's boiling point.

-

Product Collection: As the temperature of the vapor at the thermometer rises and stabilizes at the expected boiling point for your system's pressure (see Table 2), change the receiving flask to collect the purified 1-acetylhexahydro-1H-azepine.

-

Maintain a steady distillation rate. If the distillation is too fast, separation efficiency will decrease. If it is too slow, prolonged heating may cause degradation.

-

-

Shutdown Procedure:

-

Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

-

Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.[16]

-

Disassemble the apparatus and characterize the purified product.

-

Section 4: Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of 1-acetylhexahydro-1H-azepine.

Troubleshooting Decision Tree

Caption: Decision tree for common distillation issues.

Q1: My distillation is running very slowly, or not at all, even though the heating mantle is hot.

-

Possible Cause 1: Insufficient Vacuum. The primary purpose of the vacuum is to lower the boiling point. If the pressure inside the apparatus is too high, the required boiling temperature will not be reached by your heating mantle.[17]

-

Solution: Verify your vacuum level. Ensure your vacuum pump is operating correctly and the oil is clean. Check every joint and connection for leaks. A hissing sound is a clear indicator of a leak.[16] Re-grease joints if necessary.

-

-

Possible Cause 2: Insufficient Heating. The temperature of the liquid in the flask must be high enough for it to boil at the applied pressure. The vapor must then be hot enough to travel up the column to the condenser.

-

Solution: Gradually increase the temperature of the heating mantle. For high-boiling liquids, it is often necessary to insulate the distillation head and Vigreux column with glass wool or aluminum foil to minimize heat loss to the environment.[16]

-

-

Possible Cause 3: Thermometer Placement. An incorrectly placed thermometer can give a misleadingly low temperature reading, suggesting the product is not yet distilling.

-

Solution: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures it accurately measures the temperature of the vapor that is entering the condenser.[18]

-

Q2: The distillate I'm collecting is yellow or brown, but my starting material was only pale yellow.

-

Possible Cause: Thermal Decomposition. This is the most likely cause. If the distillation pot is heated too aggressively or for too long, 1-acetylhexahydro-1H-azepine can begin to degrade or oligomerize, creating colored, non-volatile impurities that can be carried over in fine mists.[17]

-

Solution: Reduce the heating mantle temperature. The goal is a gentle, steady distillation, not a rapid one. Improve your vacuum if possible; a lower pressure allows for a lower distillation temperature, which is always gentler on the product.[19]

-

Q3: My vacuum pressure is fluctuating and unstable.

-

Possible Cause 1: System Leak. A small, intermittent leak can cause the pressure to fluctuate as the pump works to overcome it.

-

Solution: Conduct a thorough leak check of your entire system, from the pump to every joint in the glassware.[17]

-

-

Possible Cause 2: Vigorous/Uncontrolled Boiling (Bumping). A sudden burst of vapor from bumping will cause a rapid, temporary increase in pressure.

-

Solution: Ensure the magnetic stirrer is on and is effectively stirring the liquid. If the liquid is very viscous, you may need a more powerful stirrer. Reduce the heating rate to promote smoother boiling.[18]

-

Q4: The material in the distillation flask is bumping violently.

-

Possible Cause 1: Ineffective Stirring or Lack of Ebullition Source. Smooth boiling requires nucleation sites. Under vacuum, this is best achieved with vigorous mechanical stirring.

-

Solution: Check that your stir bar is coupled with the magnetic stir plate and is spinning at a sufficient speed to create a vortex in the liquid. As mentioned previously, boiling stones do not work under vacuum.[16]

-

-

Possible Cause 2: Heating Too Rapidly. Applying heat too quickly can superheat the liquid, leading to sudden, violent boiling.

-

Solution: Lower the heat setting and allow the temperature to equilibrate. Increase the temperature slowly to maintain a controlled boil.

-

Section 5: Frequently Asked Questions (FAQs)

Q: What is the expected purity of 1-acetylhexahydro-1H-azepine after a single vacuum distillation? A: With a properly conducted fractional vacuum distillation, you can expect to achieve a purity of >98-99%. The primary, most difficult-to-remove impurity is often residual ε-caprolactam due to its similar boiling point.[15] Purity should be assessed by methods like GC-MS or NMR.

Q: Why is fractional distillation recommended over simple distillation? A: The boiling point of the key impurity, ε-caprolactam (136-138 °C at 10 mmHg), is very close to that of the product (134-135 °C at 26 mmHg).[1][2][15] A simple distillation lacks the theoretical plates needed to effectively separate two compounds with such a small difference in boiling points. A short Vigreux or packed column provides the necessary surface area for repeated vaporization-condensation cycles, enriching the vapor in the more volatile component (your product) and leading to a much higher purity distillate.

Q: Can I store 1-acetylhexahydro-1H-azepine after distillation? A: Yes. It is listed as stable under normal conditions.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[20]

Q: What safety precautions should I take? A: 1-Acetylhexahydro-1H-azepine is harmful if swallowed and causes serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] The distillation should be performed in a well-ventilated fume hood. Given the use of vacuum, it is critical to use glassware rated for vacuum work and to check for any defects to prevent implosion.

Section 6: References

-

Boiling Point Calculator. (n.d.). Omni Calculator. Retrieved February 24, 2026, from [Link]

-

Calculating Vapor Pressure and Boiling Point - YouTube. (2020, December 20). Retrieved February 24, 2026, from [Link]

-

CAPROLACTUM CAS N°: 105-60-2 - European Chemicals Agency. (n.d.). Retrieved February 24, 2026, from [Link]

-

What is the vacuum distillation temperature of toluene? - Quora. (2021, May 27). Retrieved February 24, 2026, from [Link]

-

Caprolactam - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 24, 2026, from [Link]

-

Caprolactam (CAS 105-60-2): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved February 24, 2026, from [Link]

-

How Boiling point varies with Vapor Pressure - Antonie Equation - Pharma Engineering. (2016, December 9). Retrieved February 24, 2026, from [Link]

-

Solvent Boiling Point Chart - BRANDTECH Scientific. (n.d.). Retrieved February 24, 2026, from [Link]

-

Acetic anhydride - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Anionic Ring-Opening Polymerization of ε-Caprolactam... - ACS Publications. (2024, October 31). Retrieved February 24, 2026, from [Link]

-

5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022, April 7). Retrieved February 24, 2026, from [Link]

-

Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Retrieved February 24, 2026, from [Link]

-

How to troubleshoot a distillation unit in a lab? - Blog. (2025, July 24). Retrieved February 24, 2026, from [Link]

-

Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. Boiling Point Calculator | Estimate Boiling Point Under Different Pressures [pearson.com]

- 2. N-Acetylcaprolactam | 1888-91-1 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.ametsoc.org [journals.ametsoc.org]

- 5. omnicalculator.com [omnicalculator.com]

- 6. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Toluene - Wikipedia [en.wikipedia.org]

- 9. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 10. quora.com [quora.com]

- 11. Acetic anhydride CAS#: 108-24-7 [m.chemicalbook.com]

- 12. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. scent.vn [scent.vn]

- 15. Caprolactam | 105-60-2 [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. njhjchem.com [njhjchem.com]

- 18. hainalab.com [hainalab.com]

- 19. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 20. univarsolutions.com [univarsolutions.com]

Technical Support Center: Troubleshooting Azepane Amide Instability

Subject: N-Acyl Azepane Instability & Synthesis Failure

Ticket Type: Advanced Chemistry Support Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary

Researchers working with azepane (homopiperidine) derivatives frequently report two distinct failure modes: (1) apparent hydrolytic instability of the amide bond during purification/storage, and (2) failure to couple the azepane secondary amine to carboxylic acids.

While simple amides are generally stable, N-acyl azepanes—particularly those with substituents at the

This guide provides a diagnostic workflow to distinguish between rotameric broadening (benign) and chemical instability (critical), along with synthetic protocols to overcome these energy barriers.

Module 1: Diagnostic Workflow

Is your compound actually degrading, or is it just dynamic?

Azepane rings possess high conformational entropy. The energy barrier for ring inversion often coincides with the rotational barrier of the amide bond, leading to broad, "messy" NMR spectra at room temperature. Many researchers mistakenly discard stable products assuming they have decomposed.

Step-by-Step Diagnosis

| Observation | Probable Cause | Verification Step |

| NMR: Broad/split peaks at RT. | Rotamers (Restricted rotation) | Run VT-NMR (Variable Temperature) at 60–80°C. If peaks coalesce into sharp singlets, the bond is stable. |

| LCMS: Two peaks with same Mass ( | Cis/Trans Isomers | Change gradient slope. If ratio is constant and masses are identical, they are rotamers. |

| LCMS: Peak at | Hydrolysis (Twisted Amide) | Check pH of mobile phase. Twisted amides hydrolyze rapidly in acidic media. |

| TLC: Streaking or "double spots." | Rotamers on Silica | 2D-TLC: Run plate, rotate 90°, run again. Off-diagonal spots indicate degradation; diagonal spots indicate stability. |

Visual Guide: The Decision Matrix

Figure 1: Diagnostic logic to distinguish benign conformational isomers from chemical degradation.

Module 2: The "Twisted Amide" Mechanism

Why is my amide bond breaking?

In a standard amide, the nitrogen lone pair donates into the carbonyl

In

-

Planar Amide:

. Resonance energy ~15-20 kcal/mol. Highly stable. -

Twisted Amide:

. Resonance is broken. The carbonyl becomes ketone-like (electrophilic), and the nitrogen becomes amine-like (basic).

The Failure Cascade:

-

Steric Clash: Bulky groups at C2/C7 prevent planarity.

-

N-Protonation: Unlike normal amides (which protonate on Oxygen), twisted amides protonate on Nitrogen due to the localized lone pair.

-

Rapid Hydrolysis: The resulting ammonium species is an excellent leaving group, leading to rapid bond cleavage even in mild acid (e.g., TFA deprotection or acidic LCMS buffers).

Figure 2: Mechanistic comparison between stable planar amides and hydrolytically unstable twisted amides.

Module 3: Synthetic Troubleshooting

"I can't form the bond in the first place."

Coupling a secondary, sterically hindered amine (azepane) to a carboxylic acid is difficult. Standard reagents (EDC, DCC) often fail or result in low yields due to the slow rate of nucleophilic attack compared to the lifetime of the active ester.

Recommended Coupling Protocols

| Reagent Class | Recommendation | Why? |

| Standard (EDC/HOBt) | ❌ Avoid | Reactivity is too low for hindered azepanes. |

| Uronium (HATU/HBTU) | ✅ Good | HATU is the gold standard. The At (azabenzotriazole) leaving group utilizes the "neighboring group effect" to accelerate coupling. |

| Phosphonium (PyAOP) | 🌟 Excellent | PyAOP (7-azabenzotriazolyl phosphonium) is superior for extremely hindered amines and avoids guanidinylation side-reactions common with HATU. |

| Acid Chlorides | ⚠️ Use with Caution | Highly reactive but requires strictly anhydrous conditions. Use Ghosez's Reagent to generate acid chlorides in situ from acids if the substrate is sensitive. |

High-Efficiency Coupling Protocol (PyAOP Method)

Use this when HATU fails.

-

Dissolve Carboxylic Acid (1.0 equiv) and PyAOP (1.1 equiv) in anhydrous DMF/DCM (1:1).

-

Add DIPEA (3.0 equiv). Stir for 2 minutes to activate.

-

Add Azepane derivative (1.2 equiv).

-

Monitor via LCMS. If conversion stalls <50%, add HOAt (0.5 equiv) as a catalyst.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then sat. NaHCO3.

Module 4: Structural Stabilization Strategies

How do I redesign the molecule to fix this?

If your amide is hydrolyzing, you must restore planarity or reduce the ground-state energy of the twisted form.

-

Remove Alpha-Substitution: If possible, move substituents from C2/C7 to C3/C4. This eliminates the primary cause of the twist.

-

Ring Contraction/Expansion: If the 7-membered ring is not pharmacologically essential, switch to a Piperidine (6-membered) or Azocane (8-membered). 6-membered rings are significantly more planar; 8-membered rings are more flexible and can sometimes accommodate the twist better without cleavage.

-

Thioamides: Replace the Carbonyl Oxygen with Sulfur (Lawesson's Reagent). Thioamides have higher rotational barriers and are more resistant to hydrolysis, though they change the physicochemical profile.

References

-

Szostak, M., et al. (2016). "Structures of Highly Twisted Amides Relevant to Amide N–C Cross-Coupling: Evidence for Ground-State Amide Destabilization." Chemistry – A European Journal.[2] [2]

-

Kirby, A. J., & Komarov, I. V. (2006). "Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides." Journal of the American Chemical Society.

-

Bachem. (2024). "Peptide Coupling Reagents: A Guide to Efficiency." Bachem Technical Guides.

-

Greenberg, A., et al. (2000). "Twisted Amides: From Obscurity to Broadly Useful Transition-Metal-Catalyzed Reactions."[2][3][4] Chemical Reviews.

Sources

controlling side reactions in lithiation of N-protected azepanes

Status: Operational Ticket Focus: Controlling Side Reactions & Stereochemistry Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Azepane Lithiation Support Hub.